Pyridostatin hydrochloride

Catalog No.
S3069148
CAS No.
M.F
C31H37Cl5N8O5
M. Wt
778.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridostatin hydrochloride

Product Name

Pyridostatin hydrochloride

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride

Molecular Formula

C31H37Cl5N8O5

Molecular Weight

778.9 g/mol

InChI

InChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H

InChI Key

SRIZPFGTXSQRFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl

Solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl

Pyridostatin hydrochloride is a selective small molecule that stabilizes G-quadruplex DNA structures, which are unique four-stranded configurations formed by guanine-rich sequences. This compound is recognized for its ability to induce DNA damage that is dependent on replication and transcription processes, leading to growth arrest in various human cancer cell lines. Its mechanism primarily involves targeting the proto-oncogene Src, resulting in diminished SRC protein levels and reduced cellular motility in breast cancer cells. Pyridostatin's specificity for G-quadruplexes makes it a valuable tool in cancer research and therapeutic applications aimed at disrupting the integrity of cancer cell DNA .

Pyridostatin hydrochloride acts by binding to G4 structures and stabilizing them [, ]. This stabilization can interfere with essential cellular processes like DNA replication and transcription, leading to DNA damage and ultimately cell death in cancer cells [, ]. Additionally, Pyridostatin hydrochloride has been shown to target the Src proto-oncogene, a protein involved in cell proliferation and migration, potentially contributing to its anti-cancer effects [].

Pyridostatin hydrochloride is for research use only and is not intended for human consumption []. Detailed data on its toxicity is limited, but it's important to handle it with care following standard laboratory safety protocols for potentially hazardous chemicals [].

G-Quadruplex Ligand and Telomere Targeting

  • Pyridostatin hydrochloride functions as a G-quadruplex ligand. G-quadruplexes are specific structures formed by guanine-rich DNA sequences. Pyridostatin hydrochloride binds to these structures, inducing conformational changes [1].
  • This binding can alter telomere function, which are the caps at the ends of chromosomes. Telomere dysfunction is linked to various diseases, including cancer [1].

([1] LKT Labs: Pyridostatin Hydrochloride, )

Antiviral Properties

  • Studies suggest pyridostatin hydrochloride might possess antiviral properties. In vitro research has shown it can decrease the synthesis of Epstein-Barr virus-encoded nuclear antigen 1, a protein crucial for the Epstein-Barr virus lifecycle [2].

([2] MedChemExpress: Pyridostatin hydrochloride (RR82 hydrochloride) | G-quadruplexes Stabilizer, )

Anticancer Potential

  • Pyridostatin hydrochloride exhibits promise as an anti-cancer agent. Research indicates it can suppress cellular viability and growth in human cancer cells [1, 3].
  • The mechanism behind this effect seems to involve inducing replication-dependent DNA damage within the cancer cells [3].
  • Additionally, pyridostatin hydrochloride might target the Src proto-oncogene, which plays a role in cell motility and proliferation in some cancers. Studies have shown it can reduce SRC protein levels and SRC-dependent cellular motility in breast cancer cells [3].

([1] LKT Labs: Pyridostatin Hydrochloride, )([3] MedChemExpress: Pyridostatin hydrochloride (RR82 hydrochloride) | G-quadruplexes Stabilizer, )

, including:

  • Oxidation: Under certain conditions, pyridostatin can be oxidized to form various oxidized derivatives.
  • Reduction: The compound can also undergo reduction, yielding amine derivatives.
  • Substitution: Pyridostatin is capable of undergoing substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents. Substitution reactions may involve various nucleophiles under acidic or basic conditions, leading to diverse products with different functional groups.

Pyridostatin exhibits significant biological activity by stabilizing G-quadruplex structures, which interferes with critical cellular processes such as DNA replication and transcription. This stabilization causes replication fork stalling and can lead to double-strand breaks in DNA. In particular, pyridostatin has been shown to induce cytotoxic effects in BRCA1/2-deficient tumors by promoting persistent DNA damage that is not easily repaired. The compound also activates a robust DNA damage response, triggering cell cycle arrest, senescence, or apoptosis in affected cells .

The synthesis of pyridostatin hydrochloride involves multiple steps that typically include:

  • Formation of the Core Structure: The central scaffold is often synthesized from pyridine-2,6-dicarbonyl dichloride or chelidamic acid.
  • Coupling Reactions: This involves reacting pyridine-based building blocks with quinoline-based derivatives to create the desired compound.
  • Functionalization: Further modifications are made to enhance the binding affinity to G-quadruplex structures.

The synthesis process is complex and may require careful control of reaction conditions to achieve high yields of the desired product .

TelomestatinNatural product derived from StreptomycesTelomere-targeting agentQuarfloxinInduces apoptosis through G-quadruplex stabilizationCancer treatment research5'-O-methylthioadenosineInhibits telomerase activityAnti-cancer studies

Pyridostatin stands out due to its selective targeting of specific oncogenes like Src and its ability to induce targeted DNA damage without widespread genomic instability commonly seen with other agents .

Studies on pyridostatin have revealed its interactions with various proteins and nucleic acids. Notably:

  • Pyridostatin binds specifically to G-quadruplex structures within the c-MYC gene, altering transcriptional activity.
  • It has been shown to downregulate proteins involved in cell cycle regulation while upregulating others that may contribute to its cytotoxic effects.
  • The compound's interaction with telomeric G-quadruplexes disrupts the shelterin complex, leading cells to misinterpret telomeric overhangs as double-stranded breaks, activating DNA damage responses .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

10

Exact Mass

778.130005 g/mol

Monoisotopic Mass

776.132955 g/mol

Heavy Atom Count

49

Dates

Modify: 2023-08-18

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